Enantioselective Pharmacological Activity: (R)-Azelnidipine as the Sole Active Enantiomer
Azelnidipine exists as a racemic mixture of (R)- and (S)-enantiomers due to an asymmetric carbon at the 4-position of the DHP ring. In marked contrast to other DHP calcium channel blockers where the (S)-enantiomer is responsible for biological activity, the pharmacological action of azelnidipine resides in the (R)-enantiomer [1]. The (S)-enantiomer is essentially inactive as a calcium channel blocker. This stereochemical specificity means that procurement of the pure (R)-enantiomer is required for achieving the desired pharmacological effects, as the racemic mixture contains 50% inactive material.
| Evidence Dimension | Enantiomer-specific pharmacological activity |
|---|---|
| Target Compound Data | (R)-Azelnidipine: active enantiomer |
| Comparator Or Baseline | (S)-Azelnidipine: inactive; Racemic azelnidipine: 50% active |
| Quantified Difference | Qualitative difference (active vs. inactive) |
| Conditions | Based on structural stereochemistry and established pharmacology of DHP calcium channel blockers |
Why This Matters
Procurement of the pure (R)-enantiomer ensures that the full pharmacological potential of the compound is realized, eliminating the presence of an inactive stereoisomer that could complicate research findings or introduce variability in biological assays.
- [1] NCATS Inxight Drugs. AZELNIDIPINE, (S)- [Internet]. Bethesda (MD): National Center for Advancing Translational Sciences; [cited 2024 Jan 16]. Available from: https://inxight.ncats.io/drug/368RN01P1M View Source
